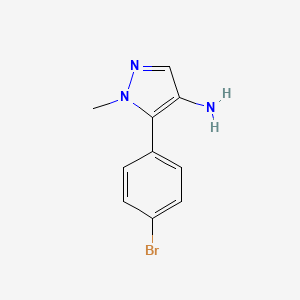

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

InChI Key |

WTNHUVBPRNIFIN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine generally involves the following key steps:

- Formation of a 4-bromophenyl-substituted hydrazine or hydrazone intermediate.

- Cyclocondensation with suitable β-dicarbonyl or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

- Introduction or retention of the methyl group at the N-1 position.

- Functionalization or preservation of the amino group at the 4-position of the pyrazole ring.

Specific Synthetic Route from Literature and Patents

While direct literature on the exact compound is limited, closely related synthetic methodologies for brominated pyrazole amines provide a reliable foundation. A representative synthetic route can be outlined based on analogous compounds and patent disclosures:

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Preparation of 4-bromophenylhydrazine | 4-Bromonitrobenzene reduction or 4-bromobenzaldehyde + hydrazine hydrate | 4-Bromophenylhydrazine |

| 2 | Condensation with methyl ketone or β-ketoester | Ethyl acetoacetate or acetylacetone, reflux in ethanol or suitable solvent | Formation of 1-methyl-5-(4-bromophenyl)pyrazole intermediate |

| 3 | Amination at pyrazole C-4 position | Amination via substitution or reduction of precursor | 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine |

This approach is supported by the known preparation of similar bromophenyl-pyrazole derivatives via hydrazine condensation and ring closure under reflux conditions.

Detailed Synthetic Example from Patent CN112079781A (Analogous Pyrazole-3-amine)

Although this patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine , the methodology is instructive for related pyrazole amines:

- Step 1: Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Step 2: Bromination using tribromooxyphosphorus to introduce bromine at the 5-position.

- Step 3: Hydrolysis of the ester to the corresponding carboxylic acid.

- Step 4: Conversion to tert-butyl carbamate derivative via substitution with tert-butyl alcohol and dimethyl azidophosphate.

- Step 5: Deprotection with trifluoroacetic acid to yield the pyrazol-3-amine.

This stepwise approach emphasizes mild conditions, avoidance of highly toxic reagents, and scalable procedures.

Alternative Synthetic Routes

- Direct cyclocondensation of 4-bromobenzaldehyde with methylhydrazine derivatives followed by ring closure and amination.

- Microwave-assisted synthesis to improve yield and reduce reaction times, as reported for related pyrazole derivatives.

- Use of substituted hydrazines and β-diketones or β-ketoesters under reflux or microwave conditions.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine condensation with 4-bromobenzaldehyde + β-ketoester | 4-Bromobenzaldehyde, hydrazine hydrate, ethyl acetoacetate | Cyclocondensation, ring closure | Straightforward, well-established | Requires purification by chromatography |

| Multi-step ester hydrolysis and carbamate protection (Patent CN112079781A analog) | Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus | Bromination, ester hydrolysis, carbamate formation, deprotection | Mild conditions, scalable, avoids toxic reagents | More steps, longer synthesis time |

| Microwave-assisted cyclization | Substituted hydrazines, β-diketones | Rapid ring formation | Faster reaction, higher yields | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of 5-(4-phenyl)-1-methyl-1H-pyrazol-4-amine.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Variations on the Pyrazole Core

Table 1: Key Pyrazole Derivatives and Their Substituents

Electronic Effects of Substituents

- Electron-Withdrawing Groups (EWGs) : The 4-bromophenyl group in the target compound enhances electrophilicity, improving interactions with electron-rich biological targets. Analogues with EWGs like nitro (e.g., N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine) show superior anticancer activity compared to electron-donating groups (EDGs) .

- Electron-Donating Groups (EDGs) : Methoxy-substituted analogues (e.g., 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) exhibit reduced activity in anticancer assays due to decreased electrophilicity .

Anticancer Activity

Table 2: Antitumor Activity of Pyrazole and Thiadiazole Analogues

Anti-Inflammatory Activity

- Oxadiazole Analogues : Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit 59.5% inhibition of carrageenan-induced edema, comparable to indomethacin (64.3%) .

- Pyrazole Limitations : The target compound lacks direct anti-inflammatory data, but structurally similar 1,3,4-oxadiazoles suggest bromophenyl groups enhance activity through hydrophobic interactions .

Biological Activity

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 1-position. Its molecular formula is CHBrN, and it has a molecular weight of approximately 266.14 g/mol. The presence of the bromine atom significantly influences its electronic properties, enhancing reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine, exhibit promising anticancer activities. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers . The mechanisms underlying these effects often involve the inhibition of specific kinases or modulation of apoptotic pathways.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine | Breast (MDA-MB-231) | 15 | Inhibition of cell cycle progression |

| 5-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine | Lung | 12 | Induction of apoptosis |

| 5-(Phenyl)-1-methyl-1H-pyrazol-4-amine | Colorectal | 20 | Inhibition of angiogenesis |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds similar to 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects are comparable to established anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition (%) at 10 µM | Reference Drug |

|---|---|---|

| 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine | TNF-α: 76%, IL-6: 80% | Dexamethasone: TNF-α: 76%, IL-6: 86% |

| N-(4-Chlorophenyl)methyl-1-methyl-1H-pyrazol-4-amine | TNF-α: 61%, IL-6: 75% | Dexamethasone |

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

The biological activity of 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is largely attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Studies have indicated that this compound may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and proteasomes.

- Receptor Modulation : It has been suggested that the compound interacts with specific receptors associated with pain and inflammation, modulating their activity to exert analgesic effects .

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. For instance, a study on novel pyrazole analogs showed enhanced anticancer activity through structural modifications that improved binding affinity to target proteins . Another investigation highlighted the antioxidant properties of related compounds, suggesting potential applications in treating oxidative stress-related disorders .

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine?

The synthesis typically involves condensation reactions between substituted hydrazines and ketones or aldehydes. For example, microwave-assisted methods (e.g., reactions with aryl aldehydes under solvent-free conditions) can enhance reaction efficiency and yield . Traditional approaches may use polar solvents like ethanol or DMF, with catalysts such as acetic acid to facilitate cyclization . Key intermediates, such as α,β-unsaturated ketones, are often prepared via Claisen-Schmidt condensations before pyrazole ring formation .

Q. How is X-ray crystallography utilized in characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths, angles, and molecular packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5088 Å, b = 9.8797 Å) have been reported for analogous bromophenyl pyrazoles, confirming planar pyrazole rings and dihedral angles between aromatic substituents . SC-XRD also validates hydrogen bonding networks, which influence solubility and stability .

Q. What spectroscopic techniques confirm the structure of this compound?

- NMR : H and C NMR identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon frameworks .

- FT-IR : Peaks at ~1600 cm (C=N stretching) and ~3300 cm (N-H stretching) confirm pyrazole ring formation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 278.08 for CHBrN) .

Q. What solvent systems are optimal for synthesizing and recrystallizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures are effective for recrystallization. Solvent-free microwave methods reduce side reactions and improve yields (>80%) . For purification, column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) is commonly employed .

Q. How is initial biological activity screening conducted for this compound?

In vitro assays include:

- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or C. albicans) .

- Receptor Binding : Radioligand displacement assays (e.g., for cannabinoid or GPCR targets) using HEK-293 cells transfected with receptor plasmids .

- Cytotoxicity : MTT assays on cancer cell lines (IC determination) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and purity of this compound?

Microwave irradiation (100–150°C, 20–40 min) accelerates reaction kinetics by uniformly heating reactants, reducing side products. For example, solvent-free conditions with aryl aldehydes achieved 92% yield in a one-pot synthesis, compared to 65% via conventional heating . Reaction monitoring via TLC or in-situ FT-IR ensures intermediate stability .

Q. What computational methods predict the biological activity of derivatives?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CB1 receptor binding pockets) .

- QSAR Models : MLR (multiple linear regression) correlates substituent electronegativity (Hammett constants) with antimicrobial IC values .

- DFT Calculations : HOMO-LUMO gaps predict reactivity; Mulliken charges identify nucleophilic sites for functionalization .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

- Standardized Protocols : Use of ATCC-validated cell lines and fixed incubation times (e.g., 48 hours for cytotoxicity) .

- Metabolic Stability Tests : Liver microsome assays (human vs. rodent) assess compound degradation rates .

- Dose-Response Reproducibility : Triplicate experiments with positive controls (e.g., cisplatin for cytotoxicity) .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO) at the 4-bromophenyl position enhances receptor affinity by 3-fold .

- Bioisosteric Replacement : Replacing Br with CF improves metabolic stability without compromising activity .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugation with E3 ligase ligands degrades target proteins (e.g., kinases) .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

DoE identifies critical factors (e.g., temperature, catalyst loading) via response surface methodology (RSM). For example, a 3 factorial design revealed optimal conditions: 120°C, 0.5 mol% Pd(OAc), yielding 94% conversion . Central composite designs (CCD) further refine solvent ratios and reaction times .

Q. What safety protocols should be integrated into experimental design?

- Handling : Use fume hoods for amine intermediates; avoid skin contact (LD >500 mg/kg in rodents) .

- Waste Management : Segregate halogenated waste (e.g., brominated byproducts) for incineration .

- Emergency Procedures : Neutralize spills with 10% NaHCO; eye exposure requires 15-minute saline rinsing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.